LHVS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

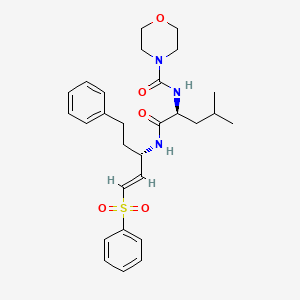

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMYYTORLYHUFW-MSKIIMLESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of LHVS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for Morpholinurea-Leucyl-Homophenylalanyl-Vinyl Phenyl Sulfone (LHVS), a potent, irreversible inhibitor of specific protease families. We will explore its molecular targets, the biochemical basis of its inhibitory action, its impact on critical cellular signaling pathways, and the experimental protocols used for its characterization.

Executive Summary

This compound is a cell-permeable small molecule that belongs to the peptidyl vinyl sulfone class of inhibitors.[1] It functions as a mechanism-based, irreversible covalent inhibitor primarily targeting cysteine cathepsins and the proteasome.[2][3] The vinyl sulfone "warhead" is the key functional group responsible for its biological activity, acting as a Michael acceptor for nucleophilic attack by the active site residue of its target enzymes.[4] This covalent modification leads to the permanent inactivation of the protease. By targeting enzymes crucial for protein degradation, antigen presentation, and apoptosis, this compound serves as a powerful tool for investigating a wide range of physiological and pathological processes.

Core Mechanism of Covalent Inhibition

The inhibitory activity of this compound is conferred by its C-terminal vinyl sulfone moiety. This electrophilic group is susceptible to a nucleophilic attack by the active site residue of the target protease.

-

For Cysteine Proteases (e.g., Cathepsins): The active site contains a highly reactive cysteine residue. The thiolate anion (Cys⁻) of this residue attacks the β-carbon of the vinyl sulfone group in a Michael addition reaction. This forms a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the enzyme permanently inactive.[4]

-

For the Proteasome: The proteasome's catalytic subunits are N-terminal threonine proteases. The hydroxyl group of the active site threonine acts as the nucleophile, attacking the vinyl sulfone in a similar covalent reaction. This modification blocks the proteolytic activity of the proteasome.

The peptidyl portion of this compound (Morpholinurea-Leucyl-Homophenylalanyl) provides specificity, directing the molecule to the substrate-binding pockets of its target proteases.

References

- 1. Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Core Subject: LHVS (Cysteine Protease Inhibitor)

An In-Depth Technical Guide to the LHVS Inhibitor

This technical guide provides a comprehensive overview of the this compound inhibitor, a potent tool compound used in biomedical research. It details its chemical identity, mechanism of action, and applications, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Full Chemical Name

The full chemical name for this compound is N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide .[1] It is also commonly referred to as Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone .[2]

Chemical Structure Details:

Mechanism of Action

This compound is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with notable activity against the cathepsin family.[3][4][5] Its mechanism relies on a vinyl sulfone moiety that acts as a Michael acceptor. This group forms a covalent bond with the catalytic thiol residue in the active site of cysteine proteases, leading to irreversible inhibition.

While it is a broad-spectrum or non-selective inhibitor, it shows particular potency against cathepsin S.[6] However, it also demonstrates inhibitory activity against other cathepsins such as K, L, and B.[3][6] This lack of specificity is a critical consideration in experimental design.[6]

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified against various targets in different experimental systems.

| Target Enzyme/Process | Species/System | Inhibitory Concentration (IC50/Ki) | Reference(s) |

| Cathepsin S (CatS) | In vitro (enzyme assay) | Ki = 5.9 nM | |

| Cathepsin L (CatL) | In vitro (enzyme assay) | Ki = 0.72 µM | |

| Cathepsin B (CatB) | In vitro (enzyme assay) | Ki = 39 µM | |

| Toxoplasma gondii Invasion | In vitro (cell-based) | IC50 = 10 µM | [3][4][5] |

| Cathepsins K, L, S, B | Osteoclasts (cell-based) | Effective at 5 µM | [3] |

| Cathepsin S (specific) | HOM2 cells (cell-based) | Effective at 1-5 nM | [3] |

Key Biological Effects and Applications

This compound has been utilized as a research tool to probe the function of cysteine proteases in various biological contexts.

-

Immunology: By inhibiting cathepsin S, a key enzyme in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, this compound can be used to study immune modulation.[1][7]

-

Parasitology: It effectively blocks the secretion of microneme proteins in the parasite Toxoplasma gondii, which are essential for host cell invasion.[3][4]

-

Osteoclast Biology: this compound inhibits cathepsin K, a critical protease in bone resorption. It has been shown to reduce the formation of actin rings in osteoclasts, a key cellular structure for bone degradation.[3]

-

Neuroscience: The inhibitor has been reported to have neuroprotective effects in models of traumatic brain injury and can reverse mechanical hyperalgesia in neuropathic pain models.[8]

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

1. Inhibition of Cathepsins in Osteoclasts:

-

Objective: To assess the effect of this compound on osteoclast function.

-

Cell Line: Wild-type osteoclasts.

-

Protocol:

-

Culture osteoclasts under standard conditions.

-

Treat cells with this compound at a concentration of 5 µM for 2 hours.

-

Analyze for desired endpoints, such as the formation of actin rings. A 50% reduction in actin ring formation was observed under these conditions.[3]

-

Note: At this concentration, this compound inhibits cathepsins K, L, S, and B.[3]

-

2. Inhibition of Cancer Cell Proliferation:

-

Objective: To evaluate the effect of cathepsin S inhibition on cancer cell growth.

-

Cell Line: MCF7 breast cancer cells.

-

Protocol:

-

Seed 4 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.

-

Treat cells with this compound at a concentration of 10 nM in 500 µL of medium.

-

Incubate for 72 hours at 37°C.

-

Assess cell proliferation using a suitable method, such as CFSE staining and flow cytometry.[9]

-

In Vivo Animal Studies

1. Neuropathic Pain Model in Rats:

-

Objective: To assess the anti-hyperalgesic effects of this compound.

-

Animal Model: Rats with nerve injury-induced neuropathic pain.

-

Protocol (Systemic Administration):

-

Administer this compound via subcutaneous (SC) injection at doses ranging from 3-30 mg/kg.

-

This single administration produced a dose-dependent reversal of mechanical hyperalgesia.

-

-

Protocol (Intrathecal Administration):

-

Deliver this compound directly to the spinal cord via intrathecal injection.

-

A daily dose of 30-50 nmol per rat was shown to be antinociceptive and could reverse established mechanical hyperalgesia.[3]

-

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental logic related to the this compound inhibitor.

Caption: Covalent inhibition mechanism of this compound on cysteine proteases.

Caption: Inhibition of antigen presentation by this compound via Cathepsin S.

Caption: Workflow for assessing this compound effect on T. gondii invasion.

References

- 1. musechem.com [musechem.com]

- 2. 170111-28-1 | this compound| K-110717; K 110717; K110717; Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone|BioChemPartner [biochempartner.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. abmole.com [abmole.com]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leucyl-homoarginyl-vinylsulfone (LHVS) in Cysteine Protease Research

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Leucyl-homoarginyl-vinylsulfone (LHVS), a potent, irreversible inhibitor of cysteine proteases. We will delve into its mechanism of action, applications in research, detailed experimental protocols, and its role as a foundational tool in drug discovery.

Introduction to Cysteine Proteases and the Role of this compound

Cysteine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes. These include protein degradation, antigen presentation, apoptosis, and extracellular matrix remodeling.[1] Dysregulation of cysteine protease activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[2][3][4]

Leucyl-homoarginyl-vinylsulfone (this compound), also known as morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl, is a powerful, cell-permeable, and irreversible inhibitor of cysteine proteases.[5] Its broad-spectrum activity against enzymes like cathepsins has made it an invaluable tool for elucidating the function of these proteases in complex biological systems.[5][6]

Mechanism of Action: Covalent Inhibition

The inhibitory activity of this compound is attributed to its vinyl sulfone moiety, which acts as a Michael acceptor. This "warhead" forms a stable, covalent thioether bond with the nucleophilic cysteine residue in the active site of the protease, leading to its irreversible inactivation.[7][8] This covalent and irreversible binding is a key feature that enables its use in techniques like activity-based protein profiling.[7][9]

Caption: Covalent inhibition of a cysteine protease by this compound.

Quantitative Data on this compound Inhibition

This compound exhibits potent inhibitory activity against a range of cysteine proteases. The following table summarizes key quantitative data, such as IC50 values, for its activity against various targets.

| Target Protease | Organism/Cell Line | IC50 / Concentration | Effect | Reference |

| Cathepsin S | HOM2 cells | 1-5 nM | Specific inhibition | [5] |

| Cathepsins K, L, S, B | Wild-type osteoclasts | 5 µM | General inhibition | [5] |

| Toxoplasma gondii invasion | T. gondii tachyzoites | 10 µM | Inhibition of invasion | [5] |

| Plasmodium falciparum falcipain-2 | In vitro | ~20 nM | Inhibition of hemoglobin hydrolysis | [10][11] |

| Plasmodium falciparum falcipain-3 | In vitro | ~25 nM | Inhibition of hemoglobin hydrolysis | [10][11] |

Note: IC50 values can vary depending on the specific assay conditions.

Applications in Cysteine Protease Research

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes in their native environment.[12][13][14] this compound and its derivatives are widely used as activity-based probes (ABPs) for cysteine proteases.[15][16] These probes typically consist of the vinyl sulfone warhead, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and purification.[17][18] ABPP allows for the direct measurement of enzyme activity, which often does not correlate with protein abundance, providing a more accurate picture of the enzyme's functional state.[17][19]

Caption: A simplified workflow for activity-based protein profiling.

Cathepsin S plays a critical role in the maturation of MHC class II molecules in antigen-presenting cells (APCs) like dendritic cells.[20] It is responsible for the final proteolytic cleavage of the invariant chain (Ii), allowing for the loading of antigenic peptides onto the MHC class II molecule. This compound has been instrumental in studying this process. By inhibiting Cathepsin S, this compound arrests MHC class II molecules in a state characteristic of immature dendritic cells, demonstrating the essential role of this protease in the immune response.[20]

Caption: Inhibition of Cathepsin S by this compound in the MHC class II pathway.

Cysteine proteases are essential for the survival and pathogenesis of various parasites. For instance, in Plasmodium falciparum, the causative agent of malaria, falcipain-2 and falcipain-3 are crucial for degrading host hemoglobin in the parasite's food vacuole.[10][11][21] this compound and other vinyl sulfone inhibitors have been shown to block this process, leading to parasite death.[10] This has established the falcipains as key targets for antimalarial drug development.[22] Similarly, this compound has been used to study the role of cysteine proteases in Toxoplasma gondii invasion.[5]

Cysteine cathepsins are often overexpressed in various cancers and contribute to tumor growth, invasion, and metastasis.[3][23][24] this compound has been utilized as a research tool to probe the function of these proteases in cancer progression, helping to validate them as therapeutic targets.[4]

Experimental Protocols

This protocol describes a general method for determining the inhibitory activity of this compound against a purified cysteine protease using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., Cathepsin S)

-

This compound

-

Fluorogenic substrate (e.g., Z-VVR-AMC for Cathepsin S)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In the 96-well plate, add the diluted this compound solutions to the appropriate wells. Include a control well with assay buffer and DMSO only (no inhibitor).

-

Add the purified cysteine protease to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Prepare the fluorogenic substrate in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol outlines a general workflow for labeling active cysteine proteases in a cell lysate using an this compound-based probe with a fluorescent tag.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors except for cysteine protease inhibitors)

-

Fluorescently-tagged this compound probe (e.g., with a BODIPY or cyanine dye)

-

SDS-PAGE loading buffer

-

Equipment for SDS-PAGE and in-gel fluorescence scanning

Procedure:

-

Harvest cells or homogenize tissue and prepare a clarified lysate by centrifugation.

-

Determine the protein concentration of the lysate.

-

In a microcentrifuge tube, incubate a defined amount of lysate protein with the fluorescent this compound probe at a specific concentration (e.g., 1 µM) for a set time (e.g., 1 hour) at 37°C.

-

As a negative control, pre-incubate a separate aliquot of the lysate with an excess of unlabeled this compound or a broad-spectrum cysteine protease inhibitor before adding the fluorescent probe.

-

Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteases by scanning the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.

-

Active cysteine proteases will appear as fluorescent bands, which should be absent or significantly reduced in the negative control lane.

-

For protein identification, bands of interest can be excised from a parallel Coomassie-stained gel and analyzed by mass spectrometry.

Limitations and Future Directions

While this compound is a powerful research tool, its broad-spectrum activity means it can inhibit multiple cysteine proteases simultaneously.[5] This lack of selectivity can be a limitation when trying to attribute a specific biological function to a single protease.[15] However, this has also spurred the development of more selective inhibitors, often using the this compound scaffold as a starting point for medicinal chemistry efforts.[6][25] The continued development of novel vinyl sulfone-based inhibitors and activity-based probes with improved selectivity and in vivo properties will further enhance our ability to study and target cysteine proteases in health and disease.[8]

References

- 1. Emerging roles for cysteine proteases in human biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cysteine proteinases and their endogenous inhibitors: target proteins for prognosis, diagnosis and therapy in cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine cathepsin proteases as pharmacological targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]

- 8. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Falcipains and other cysteine proteases of malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Falcipain cysteine proteases of malaria parasites: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity-based protein profiling of host-virus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Application of a Highly Selective Cathepsin S Two-step Activity-Based Probe in Multicolor Bio-Orthogonal Correlative Light-Electron Microscopy [frontiersin.org]

- 16. Activity-based probes that target diverse cysteine protease families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. med.stanford.edu [med.stanford.edu]

- 18. researchgate.net [researchgate.net]

- 19. Activity-based protein profiling: the serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Food vacuole targeting and trafficking of falcipain-2, an important cysteine protease of human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Three Decades of Targeting Falcipains to Develop Antiplasmodial Agents: What have we Learned and What can be Done Next? - González - Current Medicinal Chemistry [genescells.ru]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

exploring the targets of LHVS compound

An In-depth Technical Guide to the Targets of LHVS

This guide provides a comprehensive overview of the protein targets of L-homo-leucine-vinyl sulfone (this compound), a potent, irreversible, covalent inhibitor. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to study enzyme function and identify therapeutic targets.

Introduction to this compound

L-homo-leucine-vinyl sulfone (this compound) is a widely utilized compound in chemical biology and drug discovery. It belongs to the class of vinyl sulfone inhibitors, which are known to act as mechanism-based irreversible inhibitors. This compound functions as an activity-based probe (ABP), a class of reagents designed to covalently modify the active sites of specific enzymes. Its primary utility lies in its high specificity for certain cysteine proteases, making it an invaluable tool for activity-based protein profiling (ABPP), target identification, and validation.

Mechanism of Action: The inhibitory activity of this compound is centered on its vinyl sulfone warhead. This electrophilic group acts as a Michael acceptor for a nucleophilic residue within the enzyme's active site. In the case of cysteine proteases, the catalytic cysteine residue initiates a nucleophilic attack on the vinyl group of this compound. This results in the formation of a stable, irreversible covalent thioether bond between the enzyme and the inhibitor, thereby permanently inactivating the enzyme.

Known Protein Targets of this compound

The primary and most well-characterized target of this compound is Legumain , also known as Asparaginyl Endopeptidase (AEP). Legumain is a cysteine protease belonging to the C13 family. This compound exhibits high potency and selectivity for legumain over many other classes of proteases.

While legumain is the principal target, this compound has been shown to interact with other cysteine proteases, particularly certain members of the cathepsin family. However, its affinity for these off-targets is significantly lower than for legumain.

Key Targets Include:

-

Legumain (AEP): The primary target, inhibited with high efficiency.

-

Cathepsin B & Cathepsin L: Known off-targets, but inhibited with much lower potency compared to legumain.

-

Other Cysteine Proteases: While less characterized, potential for interaction with other cysteine proteases exists and should be considered during experimental design.

Quantitative Inhibition Data

The potency of this compound against its targets is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against its primary target and key off-targets.

| Target Enzyme | Organism | IC50 Value | Notes |

| Legumain (AEP) | Human | ~50 nM | High potency indicates a primary target. |

| Cathepsin B | Human | > 100 µM | Significantly lower potency than for Legumain. |

| Cathepsin L | Human | > 100 µM | Significantly lower potency than for Legumain. |

Note: IC50 values can vary based on experimental conditions, such as substrate concentration, pH, and incubation time.

Signaling Pathways Involving this compound Targets

The primary target of this compound, legumain, is a critical enzyme in the endo-lysosomal system. It plays a significant role in various physiological and pathological processes, including antigen presentation via the MHC class II pathway and the activation of other proteins like pro-MMP-2, which is involved in cancer progression and metastasis.

Below is a diagram illustrating the role of Legumain in the activation of Matrix Metalloproteinase-2 (MMP-2).

LHVS: A Technical Guide to Studying Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of L-leucyl-L-leucyl-vinyl sulfone (LHVS), a potent and irreversible inhibitor of cysteine cathepsins, as a valuable tool for investigating the intricate process of autophagy. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers employing this compound to dissect the roles of lysosomal proteases in autophagic flux.

The Core Mechanism: How this compound Impedes Autophagy

This compound is a cell-permeable inhibitor that primarily targets the active site of cysteine proteases, particularly lysosomal cathepsins.[1] Cathepsins, such as Cathepsin B, D, K, L, and S, are crucial for the degradation of cellular components delivered to the lysosome.[2][3] The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed cargo is degraded by these hydrolytic enzymes.[4][5]

This compound disrupts this terminal phase of autophagy by inhibiting the proteolytic activity of cathepsins within the lysosome.[6] This inhibition leads to a failure in the breakdown of autolysosomal contents, resulting in the accumulation of autophagosomes and the autophagic substrate p62/SQSTM1.[6][7] Consequently, this compound is a powerful tool for studying the impact of impaired lysosomal degradation on the overall autophagic flux.

Below is a diagram illustrating the mechanism of this compound-mediated autophagy inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound as a cathepsin inhibitor is concentration-dependent. Below are tables summarizing key quantitative data regarding its inhibitory activity.

Table 1: IC50 Values of this compound against Various Cathepsins

| Cathepsin | IC50 Value | Notes |

| Cathepsin S | 1-5 nM | This compound can specifically inhibit Cathepsin S at this low concentration.[8] |

| Cathepsin B | ~5 µM | Inhibited at higher concentrations.[8] |

| Cathepsin K | ~5 µM | Inhibited at higher concentrations.[8] |

| Cathepsin L | ~5 µM | Inhibited at higher concentrations.[8] |

Table 2: Effective Concentrations of this compound for Autophagy Inhibition in Cell Culture

| Parameter | Effective Concentration Range | Observation |

| General Autophagy Inhibition | 10-50 µM | Accumulation of autophagosomes and inhibition of substrate degradation. |

| Specific Cathepsin S Inhibition | 1-5 nM | Allows for the study of the specific role of Cathepsin S in autophagy.[8] |

| Broad Cysteine Protease Inhibition | ≥ 5 µM | Inhibition of multiple cathepsins (B, K, L, S) leading to a more pronounced block in autophagic flux.[8] |

Experimental Protocols for Studying Autophagy with this compound

This section provides detailed methodologies for key experiments to assess the impact of this compound on autophagy.

Western Blotting for LC3-II and p62/SQSTM1

Western blotting is a fundamental technique to monitor the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels upon this compound treatment indicates a blockage in autophagic flux.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, HEK293T) in 6-well plates to achieve 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10, 25, 50 µM) for a specified time course (e.g., 2, 6, 12, 24 hours).

-

Include the following controls:

-

Vehicle control (e.g., DMSO).

-

Positive control for autophagic flux blockage: Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.

-

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

-

Immunofluorescence Microscopy for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as distinct puncta within the cytoplasm. An increase in the number of LC3 puncta per cell following this compound treatment is indicative of autophagosome accumulation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound as described in the Western blotting protocol. Include vehicle and positive controls (e.g., Chloroquine, 50 µM).[9]

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Acquire images using a fluorescence or confocal microscope.

-

-

Image Analysis:

-

Quantify the number of LC3 puncta per cell in a statistically significant number of cells for each condition.

-

Cathepsin Activity Assay

A fluorogenic assay can be employed to directly measure the inhibitory effect of this compound on cathepsin activity in cell lysates or with purified enzymes.

Logical Relationship Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA).

-

Reconstitute the fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L or Z-VVR-AMC for Cathepsin S) in DMSO.

-

Prepare a dilution series of this compound in DMSO.

-

-

Assay Procedure:

-

Add cell lysate or purified cathepsin enzyme to the wells of a 96-well black microplate.

-

Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the percentage of cathepsin activity versus the this compound concentration to determine the IC50 value.

-

Signaling Pathways Affected by this compound-Mediated Autophagy Inhibition

The inhibition of cathepsins by this compound primarily impacts the late stages of autophagy. This blockage leads to the accumulation of autophagosomes and a failure to recycle cellular components, which can have broader implications for cellular signaling. For instance, the accumulation of p62 can lead to the persistent activation of the Nrf2 pathway.[10]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Autophagosome–Lysosome Fusion in Mammalian Cells [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cp1/cathepsin L is required for autolysosomal clearance in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]

Foundational Research on LHVS (N-morpholinyl-leucine-homophenylalanine-vinyl sulfone phenyl) Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on the LHVS inhibitor, a potent, irreversible, and cell-permeable cysteine protease inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways.

Core Concepts and Mechanism of Action

This compound, chemically known as N-morpholinyl-leucine-homophenylalanine-vinyl sulfone phenyl, is a small molecule inhibitor that primarily targets cysteine proteases, with significant activity against various cathepsins.[1][2][3] The vinyl sulfone moiety of this compound acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inhibition.[4][5] This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of cysteine proteases in various processes, including immune response, bone metabolism, and parasitic infections.[1][2][3][6]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified against several cysteine proteases, particularly cathepsins. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 Value | Cell/System | Reference |

| Cathepsin S | 1-5 nM | HOM2 cells | [1] |

| Cathepsin K | Inhibited at 5 µM | Osteoclasts | [1] |

| Cathepsin L | Inhibited at 5 µM | Osteoclasts | [1] |

| Cathepsin B | Inhibited at 5 µM | Osteoclasts | [1] |

| Toxoplasma gondii invasion | 10 µM | in vitro invasion assay | [1][2] |

Table 1: Inhibitory activity of this compound against various targets.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in foundational research on this compound.

Inhibition of Toxoplasma gondii Invasion (Red-Green Invasion Assay)

This assay is used to quantify the effect of this compound on the invasion of host cells by Toxoplasma gondii tachyzoites, distinguishing between attached and invaded parasites.[5]

Materials:

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Host cells (e.g., human foreskin fibroblasts - HFFs) cultured on coverslips in a 24-well plate

-

This compound (dissolved in DMSO)

-

Primary antibody against T. gondii surface antigen (e.g., anti-SAG1 mouse mAb)

-

Alexa Fluor 594-conjugated goat anti-mouse IgG (for red staining of extracellular parasites)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Primary antibody against an intracellular parasite protein (e.g., anti-GAP45 rabbit polyclonal antibody)

-

Alexa Fluor 488-conjugated goat anti-rabbit IgG (for green staining of intracellular parasites)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Pre-treat freshly harvested T. gondii tachyzoites with desired concentrations of this compound (or DMSO as a vehicle control) in an appropriate medium for 30 minutes at 37°C.

-

Add the treated parasites to confluent host cell monolayers on coverslips.

-

Allow invasion to proceed for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Wash the wells gently with PBS to remove non-adherent parasites.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Without permeabilizing, incubate the cells with the primary antibody against a surface antigen (e.g., anti-SAG1) for 1 hour at room temperature to label extracellular parasites.

-

Wash three times with PBS.

-

Incubate with the red fluorescent secondary antibody (Alexa Fluor 594 goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Incubate with the primary antibody against an intracellular protein (e.g., anti-GAP45) for 1 hour to label all parasites (both intracellular and extracellular).

-

Wash three times with PBS.

-

Incubate with the green fluorescent secondary antibody (Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour.

-

Wash three times with PBS.

-

Counterstain the host cell and parasite nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the samples using a fluorescence microscope. Extracellular (attached) parasites will appear red (from the initial staining) and green (from the second staining), while intracellular (invaded) parasites will only be stained green.

Osteoclast Actin Ring Formation Assay

This assay assesses the effect of this compound on the formation of F-actin rings in osteoclasts, which are essential structures for bone resorption.[1][7]

Materials:

-

Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

-

Recombinant M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound (dissolved in DMSO)

-

Fixation solution (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine-Phalloidin or Alexa Fluor 488-Phalloidin)

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture BMMs or RAW 264.7 cells in the presence of M-CSF and RANKL for several days to differentiate them into mature osteoclasts.

-

Treat the mature osteoclasts with various concentrations of this compound (or DMSO as a control) for a specified period (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Triton X-100 for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled phalloidin solution for 30-60 minutes at room temperature in the dark to stain the F-actin cytoskeleton.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides.

-

Observe the actin ring structures using a fluorescence microscope. The number and morphology of actin rings can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: Cathepsin S-mediated MHC class II antigen presentation pathway and its inhibition by this compound.

Caption: Signaling pathway of osteoclast-mediated bone resorption and the inhibitory point of this compound.

Caption: Experimental workflow for the Toxoplasma gondii red-green invasion assay with this compound.

Caption: Proposed signaling pathway for Toxoplasma gondii microneme secretion and its inhibition by this compound.

References

- 1. Evidence that the cADPR signalling pathway controls calcium-mediated microneme secretion in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microneme Proteins 1 and 4 From Toxoplasma gondii Induce IL-10 Production by Macrophages Through TLR4 Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

LHVS and its effects on immune cells

An in-depth technical guide on L-leucyl-L-leucyl-vinyl sulfone (LHVS) and its effects on immune cells for researchers, scientists, and drug development professionals.

Abstract

L-leucyl-L-leucyl-vinyl sulfone (this compound), also known as Z-Leu-Leu-Leu-vinyl sulfone, is a potent and specific inhibitor of the proteasome, a critical cellular complex responsible for protein degradation. By targeting the chymotrypsin-like activity of the 20S proteasome, this compound profoundly impacts numerous cellular processes, with particularly significant consequences for the immune system. This document provides a comprehensive overview of the effects of this compound on immune cells, detailing its mechanism of action, its influence on antigen presentation, immune cell signaling, and survival. Quantitative data are summarized, key experimental protocols are outlined, and critical pathways are visualized to provide a thorough resource for researchers in immunology and drug development.

Mechanism of Action: Proteasome Inhibition

The primary mechanism of this compound is the irreversible inhibition of the chymotrypsin-like (CT-L) activity of the proteasome. The proteasome is essential for the degradation of ubiquitinated proteins, which regulates a host of cellular functions including signal transduction, cell cycle progression, and apoptosis.

This compound, as a peptide vinyl sulfone, acts as a covalent inhibitor. Its peptide backbone allows it to be recognized and bind to the active site of the proteasome. The vinyl sulfone moiety then forms a stable, covalent bond with the active-site threonine residue of the β5 subunit, which is responsible for the chymotrypsin-like activity. This irreversible binding effectively blocks the catalytic function of the proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent cellular stress.

Methodological & Application

Application Notes and Protocols for LHVS in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-leucyl-L-leucyl-L-valinal (LHVS), also known as Z-L3VS, a potent proteasome inhibitor, in a variety of cell culture experiments. This document outlines the mechanism of action of this compound, its effects on cellular signaling pathways, and detailed protocols for assessing its biological activity.

Introduction to this compound (Z-L3VS)

This compound is a peptide vinyl sulfone that acts as an irreversible inhibitor of the proteasome, a multi-catalytic protease complex crucial for regulated protein degradation within eukaryotic cells. By targeting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. Its ability to selectively induce cell death in rapidly dividing cancer cells has made it a valuable tool in cancer research and drug development.

Mechanism of Action

The primary molecular target of this compound is the 20S proteasome core particle. Specifically, it covalently modifies the active site threonine residues of the β-subunits, which harbor the chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities. Inhibition of the chymotrypsin-like activity is most pronounced and is a key driver of the cytotoxic effects of this compound. This inhibition blocks the degradation of numerous cellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.

Figure 1: Mechanism of this compound-mediated proteasome inhibition and its cellular consequences.

Key Signaling Pathways Affected by this compound

Inhibition of the proteasome by this compound leads to the dysregulation of several critical signaling pathways, contributing to its anti-cancer activity.

-

NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of cell survival, inflammation, and immunity. In many cancers, NF-κB is constitutively active, promoting cell proliferation and inhibiting apoptosis. NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, allowing NF-κB to translocate to the nucleus and activate its target genes. By inhibiting the proteasome, this compound prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.

Figure 2: this compound inhibits the NF-κB signaling pathway by preventing IκB degradation.

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress. Activation of the JNK pathway can lead to apoptosis. Proteasome inhibition by this compound induces ER stress, which is a potent activator of the JNK pathway, thereby contributing to programmed cell death.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

-

Solvent: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2]

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Important Considerations:

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

-

Incubation: Incubate the treated plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Quantitative Data Summary (IC50 Values for Proteasome Inhibitors)

| Cell Line | IC50 (Bortezomib, nM) |

| H460 | 10 |

| A549 | 20 |

| SW1573 | 5 |

| H292 | 15 |

| H1299 | 83 |

Data from reference[5]. These values are for Bortezomib and should be used as a general guide. Optimal concentrations for this compound must be determined experimentally.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well, clear-bottom black plate and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 6-24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic or fluorogenic substrate for caspase-3/7.

-

Assay: Add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time (usually 30-60 minutes), protected from light.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal to the number of cells (can be done in parallel using a viability assay like CellTiter-Glo® or by cell counting) and express the results as a fold change relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Proteasome inhibitors like this compound often cause cell cycle arrest, typically at the G2/M phase.[5]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at appropriate concentrations for a desired duration (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.[6][7][8][9]

-

Staining:

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Summary

This compound is a powerful tool for studying the ubiquitin-proteasome system and for investigating potential anti-cancer therapies. The protocols provided here offer a starting point for utilizing this compound in cell culture experiments. It is essential to optimize these protocols for your specific cell lines and experimental conditions. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and meaningful data.

References

- 1. lifetein.com [lifetein.com]

- 2. himedialabs.com [himedialabs.com]

- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 4. Alterations of the Intracellular Peptidome in Response to the Proteasome Inhibitor Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. docs.research.missouri.edu [docs.research.missouri.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Application Notes and Protocols for In Vivo Studies Using LHVS

Topic: LHVS (L-homo-leucine vinyl sulfone) Experimental Protocol for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-homo-leucine vinyl sulfone (this compound) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, particularly of the papain family which includes cathepsins B, L, and S.[1][2] Its ability to broadly inhibit these enzymes makes it a valuable research tool for elucidating the physiological and pathological roles of cathepsins in various biological processes. These include antigen presentation, immune response, cancer progression, and neuroinflammation.[2] These application notes provide detailed protocols for the in vivo use of this compound, summarize key quantitative data from relevant studies, and illustrate associated biological pathways and experimental workflows.

Data Presentation

Table 1: Summary of In Vivo this compound Administration and Efficacy

| Animal Model | Dosage Range | Administration Route | Frequency | Observed Effects | Reference |

| Mouse | 50-100 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 2 weeks | Significant decrease in cathepsin S, B, and L activity in spleen and lymph nodes.[2] | [2] |

| Neuropathic Rat | 3-30 mg/kg | Subcutaneous (s.c.) | Single dose | Dose-dependent reversal of mechanical hyperalgesia lasting up to 3 hours.[1] | [1] |

| Neuropathic Rat | 1-50 nmol/rat | Intrathecal | Daily | Reversal of established neuropathic mechanical hyperalgesia.[1] | [1] |

Experimental Protocols

Protocol 1: General Protocol for In Vivo Inhibition of Cathepsin Activity in Mice

This protocol describes the systemic administration of this compound to inhibit cathepsin activity in mice for immunological or cancer-related studies.

Materials:

-

This compound

-

Vehicle (e.g., sterile DMSO, PBS, or a suitable solvent mixture)

-

Syringes and needles (25-27 gauge for mice)[3]

-

Animal balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of this compound Solution:

-

On the day of injection, prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the injection volume.

-

Ensure the solution is sterile, for example by filtration through a 0.22 µm filter if the solvent allows.

-

Warm the solution to room temperature before injection to minimize discomfort to the animal.[3]

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the this compound solution to be administered.

-

For intraperitoneal (i.p.) injection, restrain the mouse appropriately. A preferred method is to tilt the mouse with its head slightly lower than its hindquarters to allow the abdominal organs to shift, creating a safer injection site.[3]

-

The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

-

Administer the this compound solution via i.p. injection. For a 25-gram mouse, the maximum recommended injection volume is typically less than 0.25 ml.[3]

-

-

Post-Injection Monitoring:

-

Assessment of Cathepsin Inhibition:

-

At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., spleen, lymph nodes, tumor tissue).

-

Prepare tissue lysates and measure the activity of specific cathepsins (S, B, L) using fluorogenic substrates.

-

Compare the cathepsin activity in this compound-treated mice to that in vehicle-treated control mice to determine the extent of inhibition.

-

Protocol 2: Assessment of the Effect of this compound on Cytokine Levels

This protocol outlines the procedure for evaluating the impact of this compound on systemic or localized cytokine profiles.

Materials:

-

This compound and vehicle

-

Materials for blood collection (e.g., micro-hematocrit tubes, EDTA-coated tubes) or tissue harvesting.

-

Centrifuge

-

Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for specific cytokines.

-

Plate reader

Procedure:

-

This compound Administration:

-

Follow the procedures outlined in Protocol 1 for the preparation and administration of this compound to the animal models.

-

-

Sample Collection:

-

At predetermined time points after this compound administration, collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture at the terminal point).

-

For plasma, collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma.

-

For serum, allow the blood to clot before centrifugation.

-

Alternatively, harvest tissues and prepare tissue homogenates to measure localized cytokine levels.

-

-

Cytokine Measurement:

-

Data Analysis:

-

Compare the cytokine concentrations in the this compound-treated group with the vehicle-treated control group.

-

Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.

-

Visualizations

Caption: Mechanism of this compound in inhibiting antigen presentation.

Caption: General workflow for in vivo studies using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. Preserved ex vivo inflammatory status and cytokine responses in naturally long-lived mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of HHV-6 and EBV and Cytokine Levels in Saliva From Children With Seizures: Results of a Multi-Center Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for LHVS Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHVS (L-homoarginine vinyl sulfone), also known as Mu-Leu-Hph-VSPh, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2][3] Its vinyl sulfone moiety covalently modifies the active site thiol of these enzymes, leading to their inactivation. This compound exhibits broad-spectrum activity, most notably against members of the cathepsin family, including cathepsins K, L, S, and B.[1] Due to its role in modulating key cellular processes such as protein degradation, antigen presentation, autophagy, and apoptosis, this compound is a valuable tool for studying the physiological and pathological roles of cysteine proteases.[4][5][6]

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable results in various biochemical and cellular assays.

Quantitative Data Summary

The inhibitory activity and recommended concentrations for this compound are summarized below. These values are context-dependent and may require optimization for specific experimental systems.

| Parameter | Value | Enzyme/System | Notes |

| Ki | 5.9 nM | Cathepsin S | Potent and selective inhibition. |

| 0.23 µM | Cathepsin L (O2) | Strong inhibition. | |

| 0.72 µM | Cathepsin B | Moderate inhibition. | |

| 39 µM | Cruzain | Moderate inhibition. | |

| IC₅₀ | 10 µM | Toxoplasma gondii invasion | Effective concentration for inhibiting parasite invasion.[1][2] |

| Working Concentration | 1-5 nM | Cathepsin S Inhibition | Can achieve specific inhibition of Cathepsin S in HOM2 cells.[1] |

| 5 µM | Actin Ring Formation | Results in a 50% reduction in actin ring formation in wild-type osteoclasts.[1] | |

| 25 nM - 10 µM | Cell Culture | Typical range for studying Cathepsin S-mediated responses. | |

| 3-30 mg/kg (s.c.) | In Vivo (Rat Model) | Reverses mechanical hyperalgesia in nerve-injured rats.[1] | |

| 50 nmol/rat (i.t.) | In Vivo (Rat Model) | Addresses morphine-induced antinociceptive tolerance. |

Experimental Protocols

Materials

-

This compound powder (Molecular Weight: 527.68 g/mol )[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations as needed for different desired concentrations.

-

Pre-use Preparation:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Ensure all equipment is clean and dry. Work in a fume hood or well-ventilated area.

-

-

Weighing the Compound:

-

Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Note: For higher accuracy with small quantities, consider weighing a larger amount (e.g., 5 mg) and scaling the solvent volume accordingly.

-

-

Calculating Solvent Volume:

-

Use the following formula to calculate the required volume of DMSO: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000

-

For 1 mg of this compound to make a 10 mM (0.01 M) stock solution: Volume (µL) = [0.001 g / 527.68 g/mol ] x [1 / 0.01 mol/L] x 1,000,000 ≈ 189.5 µL

-

-

Dissolution:

-

Add the calculated volume (189.5 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[3]

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

To ensure the compound is fully dissolved, place the tube in an ultrasonic bath for a few minutes.[3] Visually inspect the solution to confirm that no particulates are present. Some suppliers note solubility in DMSO as high as 100 mg/mL (189.5 mM), which may require ultrasonication.[3]

-

-

Storage and Handling:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[1][3]

-

Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3]

-

The solid this compound powder should be stored at -20°C and is stable for up to 3 years.[2]

-

Protocol for Preparing Working Solutions

-

Thawing:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

-

Dilution:

-

Perform serial dilutions of the stock solution into an appropriate aqueous buffer or cell culture medium to achieve the desired final working concentration.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare an equivalent DMSO control for all experiments.

-

-

Immediate Use:

-

Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.

-

Mechanism of Action and Signaling Pathways

This compound acts by irreversibly binding to the active site cysteine of cathepsins, thereby inhibiting their proteolytic activity. Cathepsins are central to several critical cellular pathways, and their inhibition by this compound can lead to significant downstream effects.

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for preparing and storing this compound stock solution.

Signaling Pathways Modulated by this compound

Inhibition of cathepsins by this compound can disrupt cellular homeostasis, leading to the induction of apoptosis and the impairment of autophagy.

-

Apoptosis Induction: Cathepsins (such as B, L, K, and S) can cleave and inactivate anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and cleave Bid to its pro-apoptotic form, tBid.[7][8] By inhibiting these cathepsins, this compound can alter the balance of pro- and anti-apoptotic proteins, potentially sensitizing cells to apoptosis, particularly in response to stimuli that cause lysosomal membrane permeabilization.[5][9] This can lead to the activation of the intrinsic apoptosis pathway.

-

Autophagy Impairment: Autophagy is a lysosomal degradation pathway essential for cellular quality control.[10] Cathepsins are crucial for the breakdown of cargo within the autolysosome. Inhibition of cathepsins L and S can impair autophagic flux, leading to the accumulation of autophagosomes and substrates like p62.[10][11] This disruption can trigger cellular stress responses and affect signaling pathways such as PI3K/AKT/mTOR.[12]

-

Immune Response Modulation: Cathepsin S is critical for processing the invariant chain associated with MHC class II molecules in antigen-presenting cells.[4][6] Inhibition of Cathepsin S by this compound can block antigen presentation, thereby modulating adaptive immune responses.[6]

Caption: Key signaling pathways affected by this compound-mediated cathepsin inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. glpbio.com [glpbio.com]

- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsins Drive Anti-Inflammatory Activity by Regulating Autophagy and Mitochondrial Dynamics in Macrophage Foam Cells | Cell Physiol Biochem [cellphysiolbiochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Cathepsin Inhibition Prevents Autophagic Protein Turnover and Downregulates Insulin Growth Factor-1 Receptor–Mediated Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing LHVS for the Study of Parasitic Infections

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using L-leucyl-L-leucyl-vinyl sulfone (LHVS) for the investigation of parasitic infections. This compound is a potent, irreversible inhibitor of cysteine proteases, which are crucial for the survival, growth, and pathogenesis of numerous parasites.

Introduction to this compound

This compound is a peptide vinyl sulfone that acts as a covalent inhibitor of cysteine proteases. Its mechanism of action involves the vinyl sulfone group acting as a Michael acceptor for the active site cysteine residue of the protease, forming a stable, covalent thioether linkage. This irreversible inhibition makes this compound a valuable tool for studying the function of specific cysteine proteases in parasites and as a potential therapeutic agent.

Applications in Parasitology

This compound has been effectively utilized to study a range of parasitic infections, including:

-

Malaria (Plasmodium falciparum) : Targeting falcipains, essential for hemoglobin degradation in the parasite's food vacuole.

-

Chagas Disease (Trypanosoma cruzi) : Inhibiting cruzain (cruzipain), which is involved in nutrient acquisition and immune evasion.

-

Leishmaniasis (Leishmania spp.) : Targeting various cysteine proteases (e.g., CPA, CPB) crucial for parasite survival and host cell infection.

-

Toxoplasmosis (Toxoplasma gondii) : Investigating the role of cathepsin-like cysteine proteases in parasite invasion and replication.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against key parasitic cysteine proteases. This data provides a comparative view of its potency across different parasite species.

| Parasite Species | Target Protease | IC50 (nM) | Ki (M⁻¹s⁻¹) | Reference |

| Plasmodium falciparum | Falcipain-2 | 2.5 | 1,200,000 | |

| Plasmodium falciparum | Falcipain-3 | 8.5 | 380,000 | |

| Trypanosoma cruzi | Cruzain | 1.5 | 2,300,000 | |

| Leishmania mexicana | CPB | 10 | 1,100,000 | |

| Toxoplasma gondii | TgCatL | 20 | Not Reported |

Experimental Protocols

General Preparation of this compound Stock Solution

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of this compound against a purified recombinant parasitic cysteine protease.

Materials:

-

Purified recombinant cysteine protease (e.g., falcipain-2, cruzain)

-

Fluorogenic substrate (e.g., Z-LR-AMC for falcipain, Z-FR-AMC for cruzain)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted this compound to each well. Include a control with assay buffer and DMSO (vehicle control).

-

Add 25 µL of the purified enzyme solution (e.g., 5 nM final concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation: 380 nm, Emission: 460 nm).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Parasite Viability Assay

This protocol assesses the effect of this compound on the viability of parasite cultures. The example below is for Plasmodium falciparum using the SYBR Green I assay.

Materials:

-

Synchronized P. falciparum ring-stage culture

-

Complete RPMI 1640 medium

-

This compound stock solution (10 mM in DMSO)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

96-well microplate

-

Incubator (37°C, 5% CO2, 5% O2)

-

Fluorometric plate reader

Protocol:

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium in a 96-well plate.

-

Add 100 µL of the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorometric plate reader (Excitation: 485 nm, Emission: 530 nm).

-

Calculate the percentage of parasite survival relative to the untreated control and determine the EC50 value.

Visualizations

Mechanism of Action of this compound

Caption: Covalent inhibition of a cysteine protease by this compound.

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway: Hemoglobin Degradation in P. falciparum

Application Notes and Protocols for LHVS Treatment in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction